Cas no 86-34-0 (phensuximide)

The chemical name of phensuximide is 1-methyl-3-phenylpyrrolidine-2,5-dione, the molecular formula is c11h11no2, and the molecular weight is 189.21100.
phensuximide structure
phensuximide structure
phensuximide
86-34-0
C11H11NO2
189.210542917252
MFCD00072136
93712
6839

phensuximide Properties

Names and Identifiers

    • phensuximide
    • Phensuximide [INN:BAN]
    • ( -)-N-Methyl-2-phenylsuccinimide
    • 1-Methyl-3-phenyl-2,5-pyrrolidinedione
    • 1-Methyl-3-phenylpyrrolidin-2,5-dione
    • PHENSUXIMIDE, USP STANDARD
    • 1-Methyl-3-phenyl-pyrrolidin-2,5-dion
    • 1-methyl-3-phenyl-pyrrolidine-2,5-dione
    • 1-methyl-3-phenylsuccinimide
    • Epimal
    • Epimid
    • Lifen
    • Lifene
    • Milontin
    • Milonton
    • Mirontin
    • Mirotin
    • N-methylphenylsuccinimide
    • PM 334
    • 1-Methyl-3-phenyl-2,5-pyrrolidinedione (ACI)
    • Succinimide, N-methyl-2-phenyl- (6CI, 7CI, 8CI)
    • (±)-Phensuximide
    • 1-Methyl-3-phenylsuccinimide
    • N-Methyl-2-phenylsuccinimide
    • N-Methyl-3-phenylpyrrolidinedione
    • N-Methyl-3-phenylsuccinimide
    • N-Methyl-α-phenylsuccinimide
    • Phensuximid
    • Racemic phensuximide
    • RS-Phensuximide
    • Succitimal
    • SMR001233441
    • PHENSUXIMIDE [INN]
    • EINECS 201-664-6
    • Phenylsuximide
    • HMS1571E04
    • NSC-760079
    • (+/-)-PHENSUXIMIDE
    • C07437
    • HMS3264E08
    • PHENSUXIMIDE [VANDF]
    • MLS002154134
    • HMS3887E05
    • SR-01000842158-2
    • NCGC00179333-01
    • Tox21_110382
    • GTPL7612
    • UNII-6WVL9C355G
    • DB00832
    • AKOS006230701
    • NS00002015
    • PHENSUXIMIDE [WHO-DD]
    • Fensuccimide [DCIT]
    • N-Methyl-alpha-phenylsuccinimide
    • phensuccimide
    • 1-Methyl-3-phenyl-2,5-pyrrolidinedione #
    • PHENSUXIMIDE [USP-RS]
    • Phensuximide (USP/INN)
    • EX-A7578
    • BPBio1_001148
    • NSC 760079
    • Tox21_110382_1
    • SY251116
    • HMS2235H10
    • CS-0013738
    • HMS3369L21
    • MS-23022
    • HMS2098E04
    • SCHEMBL35333
    • PHENSUXIMIDE [USP IMPURITY]
    • DTXSID4023460
    • 2,5-Pyrrolidinedione, 1-methyl-3-phenyl-, (+-)-
    • Fensuximida
    • PHENSUXIMIDE [ORANGE BOOK]
    • SR-01000842158
    • PHENSUXIMIDE (MART.)
    • AC-15962
    • Fensuximida (INN-Spanish)
    • BRD-A18043272-001-03-2
    • HMS3715E04
    • 34367-67-4
    • Phensuximidum [INN-Latin]
    • SPBio_002961
    • Fensuccimide
    • D00508
    • PHENSUXIMIDE [MI]
    • BRN 0155329
    • Succinimide, N-methyl-2-phenyl-
    • PHENSUXIMIDE (USP-RS)
    • DTXCID903460
    • BRD-A18043272-001-09-9
    • Z360145318
    • N03AD02
    • NCGC00016339-01
    • Prestwick0_001061
    • Prestwick2_001061
    • Phensuximidum (INN-Latin)
    • Fensuximida [INN-Spanish]
    • PHENSUXIMIDE (USP IMPURITY)
    • (+-)-N-Methyl-2-phenylsuccinimide
    • PM-334
    • 6WVL9C355G
    • (.+/-.)-N-Methyl-2-phenylsuccinimide
    • DA-56798
    • CHEMBL797
    • Fenosuccimide
    • Prestwick1_001061
    • Phensuximide (USP:INN:BAN)
    • Phensuximidum
    • NSC760079
    • EN300-221563
    • PHENSUXIMIDE [MART.]
    • 86-34-0
    • 1-methyl-3-phenylpyrrolidine-2,5-dione
    • HY-B1730
    • BSPBio_001042
    • N-Methyl-.alpha.-phenylsuccinimide
    • NCGC00179333-03
    • AB00514025
    • Milontin (TN)
    • CHEBI:8079
    • Methylphenylsuccinimide
    • AC7001
    • AI3-20372
    • Q999805
    • n-methyl-2-phenyl-succinimide
    • AB00514025_07
    • Prestwick3_001061
    • CAS-86-34-0
    • 2,5-PYRROLIDINEDIONE, 1-METHYL-3-PHENYL-, (+/-)-
    • Phensuximide [USP:INN:BAN]
    • CCG-213454
    • (+/-)-N-Methyl-2-phenylsuccinimide
    • Epimid; Lifene; Milontin; Milonton
    • MFCD00072136
    • Pharmakon1600-01505458
    • 2,5-Pyrrolidinedione, 1-methyl-3-phenyl-
    • 5-21-11-00188 (Beilstein Handbook Reference)
    • +Expand
    • MFCD00072136
    • WLWFNJKHKGIJNW-UHFFFAOYSA-N
    • 1S/C11H11NO2/c1-12-10(13)7-9(11(12)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
    • O=C1CC(C2C=CC=CC=2)C(=O)N1C

Computed Properties

  • 189.07900
  • 0
  • 3
  • 1
  • 189.078978594g/mol
  • 14
  • 256
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • 0.8
  • 37.4Ų

Experimental Properties

  • 1.09680
  • 37.38000
  • 1.5012 (estimate)
  • 324.47°C (rough estimate)
  • 71-73°
  • 1.1596 (rough estimate)

phensuximide Security Information

  • NONH for all modes of transport
  • LD50 orally in mice: 960 mg/kg (Chen, Ensor)

phensuximide Customs Data

  • 2925190090
  • China Customs Code:

    2925190090

    Overview:

    2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

phensuximide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00GTMS-5mg
PHENSUXIMIDE
86-34-0 ≥98%
5mg
$78.00 2024-04-21
A2B Chem LLC
AH84100-5mg
PHENSUXIMIDE
86-34-0 ≥98%
5mg
$34.00 2024-04-19
Aaron
AR00GTV4-5mg
PHENSUXIMIDE
86-34-0 96%
5mg
$79.00
Ambeed
A293707-5g
1-Methyl-3-phenylpyrrolidine-2,5-dione
86-34-0 97%
5g
$443.0 2024-08-02
Enamine
EN300-221563-0.05g
1-methyl-3-phenylpyrrolidine-2,5-dione
86-34-0 90%
0.05g
$403.0 2023-09-16
eNovation Chemicals LLC
D919859-5g
1-Methyl-3-phenyl-2,5-pyrrolidinedione
86-34-0 95%
5g
$680 2022-07-28
MedChemExpress
HY-B1730-10mM*1mLinDMSO
Phensuximide
86-34-0 99.35%
10mM*1mLinDMSO
¥1210 2023-07-26
TRC
P318900-25mg
Phensuximide
86-34-0
25mg
$ 152.00 2023-09-06
SHENG KE LU SI SHENG WU JI SHU
sc-477586-25 mg
Phensuximide,
86-34-0
25mg
¥2,482.00 2023-07-10
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci75336-1mg
Phensuximide
86-34-0 98%
1mg
¥4694.00 2022-04-26

phensuximide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, reflux
Reference
Light-Induced Divergent Cyanation of Alkynes Enabled by Phosphorus Radicals
Zhang, Yanyan; et al, Angewandte Chemie, 2022, 61(50),

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Acetic acid ,  Zinc Solvents: Acetic acid
Reference
Synthesis of methylthiomaleimides for the preparation of pyridazines and related compounds
Tominaga, Yoshinori; et al, Journal of Heterocyclic Chemistry, 2002, 39(3), 571-591

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Zinc Solvents: Acetic acid
Reference
Synthesis of 3-methylthio-4-aryl-3-pyrroline-2,5-diones and 3-arylpyrrolidine-2,5-diones by reaction of nitroketene dithioacetal with arylacetonitriles
Shigemitsu, Yasuhiro; et al, Heterocycles, 2001, 55(12), 2257-2260

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Niobium oxide (Nb2O3) Solvents: Hexane ,  Water ;  rt → reflux; 30 h, reflux
Reference
Versatile and Sustainable Synthesis of Cyclic Imides from Dicarboxylic Acids and Amines by Nb2O5 as a Base-Tolerant Heterogeneous Lewis Acid Catalyst
Ali, Ayub Md.; et al, Chemistry - A European Journal, 2014, 20(44), 14256-14260

Synthetic Circuit 5

Reaction Conditions
Reference
Anticonvulsants. I. N-R-α-R1-α-phenylsuccinimides
Miller, C. A.; et al, Journal of the American Chemical Society, 1951, 73, 4895-8

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Acetic acid ,  Tetrahydrofuran ,  Water ;  24 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Pd(II)/bipyridine catalyzed conjugate addition of arylboronic acids to α,β-unsaturated amides
Ji, Jiamin; et al, Tetrahedron Letters, 2016, 57(25), 2723-2726

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: 4,4′-Bipyridine ,  Palladium diacetate Solvents: Acetic acid ,  Tetrahydrofuran ,  Water ;  24 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds
Duchemin, Nicolas; et al, Organic Letters, 2019, 21(20), 8205-8210

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: 4,4′-Bipyridine ,  Palladium diacetate Solvents: Acetic acid ,  Tetrahydrofuran ,  Water ;  24 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Sequential C-selective difluoromethylation/Pd-catalyzed decarboxylative protonation: an efficient access to tertiary difluoromethylated Scaffolds
Duchemin, Nicolas; et al, ChemRxiv, 2019, 1, 1-8

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium acetate Catalysts: Titanium chloride (TiCl3) Solvents: Acetone ;  0 °C
1.2 1 h, 0 °C; 0 °C → 25 °C; 6 h, 25 °C
Reference
Selective and tunable synthesis of 3-arylsuccinimides and 3-arylmaleimides from arenediazonium tetrafluoroborates and maleimides
Yang, Zhen-Hua; et al, RSC Advances, 2016, 6(28), 23438-23447

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium Solvents: Tetrahydrofuran ;  4 h, 35 °C
Reference
Organo[2-(hydroxymethyl)phenyl]dimethylsilanes as Mild and Reproducible Agents for Rhodium-Catalyzed 1,4-Addition Reactions
Nakao, Yoshiaki; et al, Journal of the American Chemical Society, 2007, 129(29), 9137-9143

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: [(1,2,3,4,5,6-η)-1-Methyl-4-(1-methylethyl)benzene](2,4,6-trimethylbenzoato-κO)(… Solvents: 1,2-Dichloroethane ;  24 h, 110 °C
Reference
Mild Decarboxylative C-H Alkylation: Computational Insights for Solvent-Robust Ruthenium(II) Domino Manifold
Kumar, N. Y. Phani; et al, Chemistry - A European Journal, 2017, 23(69), 17449-17453

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium hydride Catalysts: Acetonitrile ,  (OC-6-22)-Dihydrotetrakis(triphenylphosphine)ruthenium ,  1H-Imidazolium, 1,3-bis(1-methylethyl)-, bromide (1:1) Solvents: Toluene ;  20 min, reflux
1.2 24 h, reflux
Reference
Synthesis of Cyclic Imides from Simple Diols
Zhang, Jian; et al, Angewandte Chemie, 2010, 49(36), 6391-6395

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: 1,2-Dichloroethane ,  Water ;  23 °C; 4 h, 80 °C; 80 °C → 23 °C
1.2 Reagents: Acetyl chloride ;  rt; 1 h, 80 °C; 80 °C → 23 °C
Reference
Aminoketyl Radicals in Organic Synthesis: Stereoselective Cyclization of Five- and Six-Membered Cyclic Imides to 2-Azabicycles Using SmI2-H2O
Shi, Shicheng; et al, Organic Letters, 2015, 17(20), 5144-5147

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Acetic acid ;  1 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, reflux
Reference
Light-Induced Divergent Cyanation of Alkynes Enabled by Phosphorus Radicals
Zhang, Yanyan; et al, Angewandte Chemie, 2022, 61(50),

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone
2.1 Reagents: Acetic acid ,  Zinc Solvents: Acetic acid
Reference
Synthesis of methylthiomaleimides for the preparation of pyridazines and related compounds
Tominaga, Yoshinori; et al, Journal of Heterocyclic Chemistry, 2002, 39(3), 571-591

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone
2.1 Reagents: Zinc Solvents: Acetic acid
Reference
Synthesis of 3-methylthio-4-aryl-3-pyrroline-2,5-diones and 3-arylpyrrolidine-2,5-diones by reaction of nitroketene dithioacetal with arylacetonitriles
Shigemitsu, Yasuhiro; et al, Heterocycles, 2001, 55(12), 2257-2260

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Tetrafluoroboric acid Solvents: Water ;  20 min, 0 °C; 3 h, 0 °C
2.1 Reagents: Sodium acetate Catalysts: Titanium chloride (TiCl3) Solvents: Acetone ;  0 °C
2.2 1 h, 0 °C; 0 °C → 25 °C; 6 h, 25 °C
Reference
Selective and tunable synthesis of 3-arylsuccinimides and 3-arylmaleimides from arenediazonium tetrafluoroborates and maleimides
Yang, Zhen-Hua; et al, RSC Advances, 2016, 6(28), 23438-23447

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol
2.1 Reagents: Potassium carbonate Solvents: Acetone
3.1 Reagents: Acetic acid ,  Zinc Solvents: Acetic acid
Reference
Synthesis of methylthiomaleimides for the preparation of pyridazines and related compounds
Tominaga, Yoshinori; et al, Journal of Heterocyclic Chemistry, 2002, 39(3), 571-591

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
2.1 Reagents: Potassium carbonate Solvents: Acetone
3.1 Reagents: Zinc Solvents: Acetic acid
Reference
Synthesis of 3-methylthio-4-aryl-3-pyrroline-2,5-diones and 3-arylpyrrolidine-2,5-diones by reaction of nitroketene dithioacetal with arylacetonitriles
Shigemitsu, Yasuhiro; et al, Heterocycles, 2001, 55(12), 2257-2260

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Triphenylphosphine ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Acetonitrile ;  6 h, 35 °C
1.2 Solvents: Water
2.1 Catalysts: Sulfuric acid Solvents: Acetic acid ;  1 h, reflux; cooled
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, reflux
Reference
Light-Induced Divergent Cyanation of Alkynes Enabled by Phosphorus Radicals
Zhang, Yanyan; et al, Angewandte Chemie, 2022, 61(50),

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide
1.2 Solvents: Methanol
2.1 Reagents: Hydrochloric acid Solvents: Methanol
3.1 Reagents: Potassium carbonate Solvents: Acetone
4.1 Reagents: Acetic acid ,  Zinc Solvents: Acetic acid
Reference
Synthesis of methylthiomaleimides for the preparation of pyridazines and related compounds
Tominaga, Yoshinori; et al, Journal of Heterocyclic Chemistry, 2002, 39(3), 571-591

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide
1.2 Reagents: Methanol Solvents: Methanol
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
3.1 Reagents: Potassium carbonate Solvents: Acetone
4.1 Reagents: Zinc Solvents: Acetic acid
Reference
Synthesis of 3-methylthio-4-aryl-3-pyrroline-2,5-diones and 3-arylpyrrolidine-2,5-diones by reaction of nitroketene dithioacetal with arylacetonitriles
Shigemitsu, Yasuhiro; et al, Heterocycles, 2001, 55(12), 2257-2260

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Oxygen ,  Potassium fluoride Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Acetic acid ,  Tetrahydrofuran ,  Water ;  48 h, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Pd(II)/bipyridine catalyzed conjugate addition of arylboronic acids to α,β-unsaturated amides
Ji, Jiamin; et al, Tetrahedron Letters, 2016, 57(25), 2723-2726

phensuximide Raw materials

phensuximide Preparation Products

phensuximide Suppliers

Shanghai chemsoon Biotechnology Co., Ltd
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(CAS:86-34-0)
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Shanghai Aladdin Biochemical Technology Co., Ltd
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A LA DING
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:86-34-0)
TANG SI LEI
15026964105
2881489226@qq.com

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